2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
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Overview
Description
2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines a pyridine ring, a naphthalene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving bromination, cyanation, and methylation.
Formation of the Hydrazide: The hydrazide group is introduced by reacting the intermediate with hydrazine hydrate.
Condensation with Naphthaldehyde: The final step involves the condensation of the hydrazide with 2-hydroxynaphthaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets and pathways.
Medicine: If the compound exhibits significant biological activity, it could be developed into a therapeutic agent for the treatment of diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-{(E)-[5-(4-bromophenyl)-2-furyl]methylene}acetohydrazide
- **2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(E)-(3,4-dimethoxyphenyl)methylene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.
Properties
Molecular Formula |
C22H19BrN4O4 |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19BrN4O4/c1-13-21(23)18(11-30-2)16(9-24)22(26-13)31-12-20(29)27-25-10-17-15-6-4-3-5-14(15)7-8-19(17)28/h3-8,10,28H,11-12H2,1-2H3,(H,27,29)/b25-10+ |
InChI Key |
AHIFYDFJVPMJKN-KIBLKLHPSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C#N)COC)Br |
Canonical SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C#N)COC)Br |
Origin of Product |
United States |
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